AS-605240 is an organic compound classified under quinoxalines, characterized by a bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring. Its chemical structure is denoted by the formula CHNO, and it is recognized for its potential therapeutic applications, particularly in oncology and immunology. The compound has been studied for its ability to inhibit phosphatidylinositol 3-kinase gamma, a key enzyme involved in various signaling pathways related to cell growth and survival, making it a candidate for cancer therapy and other diseases involving inflammation and immune responses .
AS-605240 was developed as part of research focusing on phosphoinositide 3-kinase inhibitors. It is primarily sourced from synthetic processes involving quinoxaline derivatives. In the context of pharmacological classification, AS-605240 is categorized as an enzyme inhibitor with specific activity against phosphatidylinositol 3-kinase gamma, which plays a critical role in immune cell signaling and regulation .
The synthesis of AS-605240 typically involves the condensation reaction of quinoxaline derivatives with thiazolidine-2,4-dione. A common method includes the following steps:
Industrial production may utilize continuous flow reactors to optimize yield and purity, ensuring consistent quality during large-scale synthesis.
The molecular structure of AS-605240 can be represented as follows:
The structural integrity of AS-605240 is crucial for its interaction with biological targets, particularly its binding affinity to phosphatidylinositol 3-kinase gamma .
AS-605240 participates in various chemical reactions:
These reactions are typically conducted in organic solvents under specific conditions to achieve desired products efficiently .
AS-605240 exerts its pharmacological effects primarily through the inhibition of phosphatidylinositol 3-kinase gamma. This inhibition leads to:
Research has demonstrated that treatment with AS-605240 results in decreased levels of phosphorylated AKT in various experimental models, indicating its effectiveness as an inhibitor .
AS-605240 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and pharmaceutical formulations .
AS-605240 has diverse applications across various scientific fields:
Phosphoinositide 3-kinase gamma (Phosphoinositide 3-Kinase Gamma) is a lipid kinase primarily expressed in hematopoietic cells and activated by G-protein-coupled receptors. It catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate, a secondary messenger critical for recruiting pleckstrin homology domain-containing proteins like protein kinase B. This signaling axis regulates leukocyte chemotaxis, cytokine production, and cell survival. In neurodegenerative contexts, aberrant Phosphoinositide 3-Kinase Gamma activation exacerbates neuroinflammation and accelerates pathological cascades. For example, in cerebral ischemia, Phosphoinositide 3-Kinase Gamma potentiates tissue plasminogen activator-induced matrix metalloproteinase-9 activation, increasing blood-brain barrier disruption and hemorrhagic transformation [1].
The compound 5-(quinoxalin-6-ylmethylene)-1,3-thiazolidine-2,4-dione (designated AS-605240) is a potent, ATP-competitive inhibitor of Phosphoinositide 3-Kinase Gamma, exhibiting half-maximal inhibitory concentration values of 8 nM for Phosphoinositide 3-Kinase Gamma and 30- to 60-fold selectivity over other Phosphoinositide 3-Kinase isoforms (α, β, δ) in vitro [4] [5]. This pharmacological profile enables precise targeting of inflammatory signaling without broad kinase interference. In Alzheimer’s disease models, intracerebroventricular streptozotocin administration induces oxidative stress and amyloid-beta accumulation, mimicking sporadic Alzheimer’s pathology. AS-605240 (5–25 mg/kg, oral) reversed cognitive deficits in Morris water maze and passive avoidance tests, concurrently normalizing superoxide dismutase, glutathione, and lipid peroxidation levels in brain tissue. Immunoblot analyses confirmed reduced amyloid-beta protein expression, indicating disease-modifying effects beyond symptomatic relief [3].
Table 1: Neuroprotective Effects of AS-605240 in Preclinical Models
Disease Model | Key Findings | Mechanistic Insights |
---|---|---|
Embolic Stroke (Rat) | Reduced infarct volume (38%), improved neurological scores, attenuated hemorrhagic transformation | Suppressed plasma plasminogen activator inhibitor-1 activity; enhanced microvascular patency [1] |
Alzheimer’s Disease (Rat) | Dose-dependent reversal of cognitive deficits; restored antioxidant defenses (SOD, GSH); ↓ amyloid-beta expression | Normalized phospho-protein kinase B signaling; reduced oxidative stress markers [3] |
Experimental Autoimmune Encephalomyelitis (Mouse) | Clinical symptom reversal; reduced demyelination; suppressed CNS leukocyte infiltration | Impaired autoreactive CD4+ T cell priming; increased T cell apoptosis [7] |
In ischemic stroke, combining AS-605240 with tissue plasminogen activator (5 mg/kg) synergistically improved thrombolysis. This combination reduced residual emboli in the middle cerebral artery by 52% and decreased plasminogen activator inhibitor-1 activity, enhancing fibrinolytic efficacy while mitigating delayed tissue plasminogen activator-associated hemorrhage. Long-term studies (35 days) confirmed sustained improvements in motor and sensory functions [1]. Similarly, in experimental autoimmune encephalomyelitis—a multiple sclerosis model—AS-605240 suppressed central nervous system infiltration of CD4+ T cells, mononuclear phagocytes, and granulocytes. Mechanistically, it impaired dendritic cell migration to lymph nodes and reduced T cell receptor-dependent activation of autoreactive T cells, ultimately decreasing interleukin-17 and interferon-gamma production [7].
The restricted expression of Phosphoinositide 3-Kinase Gamma in immune cells positions it as an ideal target for autoimmune therapies. Pathogenic immune responses in diseases like rheumatoid arthritis, systemic lupus erythematosus, and type 1 diabetes involve Phosphoinositide 3-Kinase Gamma-dependent leukocyte migration and T cell activation. AS-605240 modulates adaptive immunity by rebalancing effector and regulatory T cell populations. In non-obese diabetic mice—a spontaneous type 1 diabetes model—splenocytes exhibited hyperactivated phospho-protein kinase B signaling. Daily AS-605240 administration (30 mg/kg, intraperitoneal) suppressed phospho-protein kinase B in CD3+ T cells by 42% and expanded regulatory T cells by 2.3-fold via the cyclic adenosine monophosphate response element-binding pathway. Consequently, diabetes incidence was reduced by 75%, and established hyperglycemia was reversed in 60% of newly diabetic mice [2].
Table 2: Immunomodulatory Effects of AS-605240 in Autoimmune Disorders
Disorder | Immune Anomaly Targeted | AS-605240 Intervention Outcome |
---|---|---|
Type 1 Diabetes (NOD Mouse) | Effector T cell hyperactivation; ↓ regulatory T cells | ↑ Regulatory T cell differentiation; ↓ autoreactive T cell proliferation; disease reversal [2] |
Rheumatoid Arthritis (Mouse) | Neutrophil synovial infiltration; cytokine production | ↓ Joint swelling (70%); reduced interleukin-1β/tumor necrosis factor-α; inhibited neutrophil chemotaxis [6] |
Systemic Lupus Erythematosus (Mouse) | Glomerular immune complex deposition | Attenuated nephritis; prolonged survival; ↓ anti-double-stranded DNA antibodies [6] |
In rheumatoid arthritis, AS-605240 (50 mg/kg, oral) inhibited neutrophil recruitment to joints by blocking chemokine-induced protein kinase B phosphorylation. Clinical inflammation was suppressed by 70% in antibody-transfer and collagen-induced arthritis models, with histological analyses confirming reduced cartilage erosion and pannus formation [6]. Similarly, in dextran sodium sulfate-induced colitis, AS-605240 downregulated tumor necrosis factor-alpha and interleukin-1β in colon tissue by 80%, preventing neutrophil extracellular trap formation and epithelial barrier disruption [5].
Metabolically, Phosphoinositide 3-Kinase Gamma inhibition intersects with insulin signaling pathways. Although not classically defined as a metabolic disorder, Alzheimer’s disease involves central insulin resistance. AS-605240 restored hippocampal insulin receptor substrate-1 phosphorylation in intracerebroventricular streptozotocin-treated rats, suggesting broader applicability in metabolic encephalopathies [3]. The compound’s ability to suppress plasminogen activator inhibitor-1—a driver of thrombotic events in metabolic syndrome—further underscores its therapeutic versatility [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1